

Spectroscopic Profile of 2-Methoxyquinolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyquinolin-7-amine

Cat. No.: B3047120

[Get Quote](#)

Introduction

2-Methoxyquinolin-7-amine, a substituted quinoline derivative, represents a significant scaffold in medicinal chemistry and materials science. The quinoline core is a prevalent motif in a wide array of biologically active compounds, and the specific placement of the methoxy and amine functionalities on this bicyclic system imparts unique physicochemical properties that are critical to its function and potential applications.^[1] A precise and comprehensive understanding of its molecular structure is paramount for researchers in drug development and related fields. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively confirm the structural integrity of **2-Methoxyquinolin-7-amine**. The following sections will not only present the expected spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the resulting spectra, offering a holistic view for both novice and experienced scientists.

Molecular Structure and Spectroscopic Correlation

The structural features of **2-Methoxyquinolin-7-amine**, including the aromatic quinoline core, the electron-donating methoxy group at the 2-position, and the primary amine group at the 7-position, give rise to a distinct and predictable spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting the NMR, IR, and MS data.

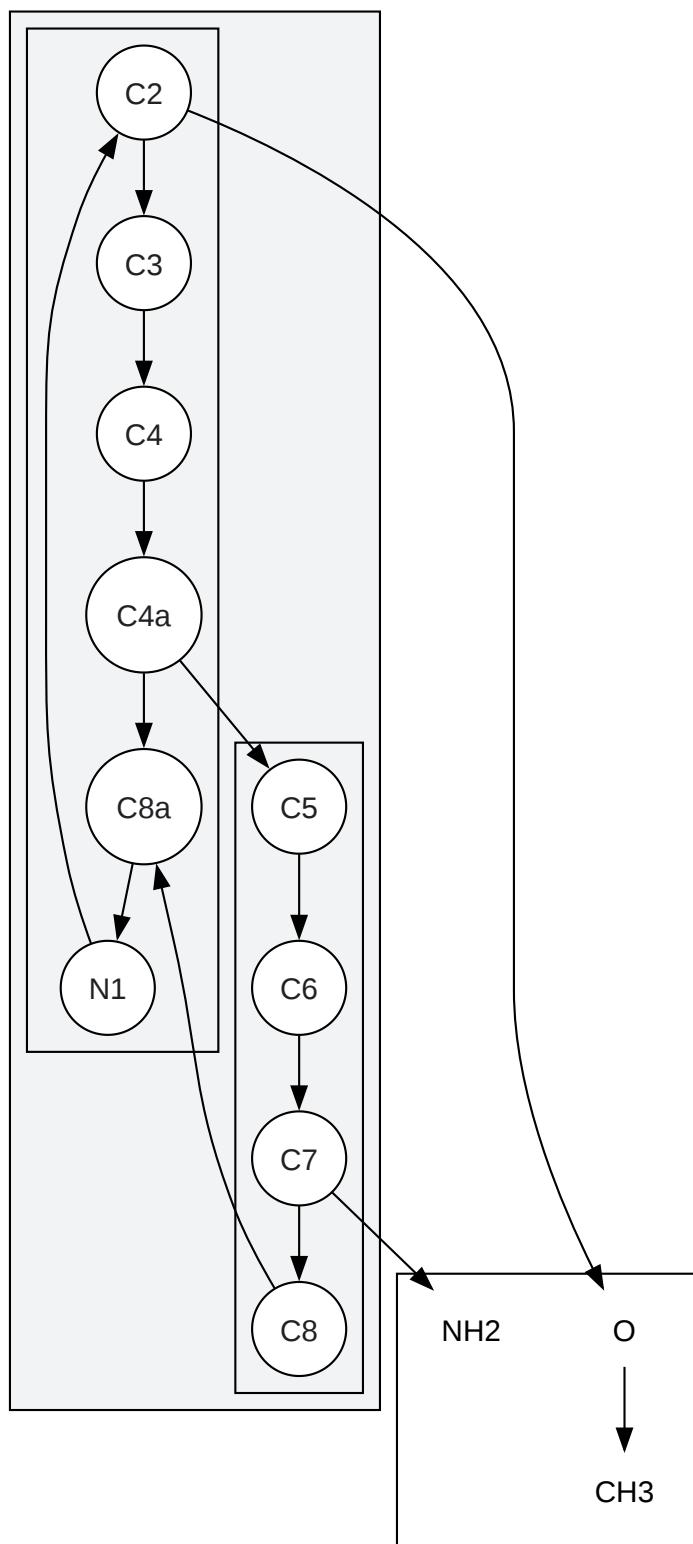


Figure 1: Molecular Structure of 2-Methoxyquinolin-7-amine

[Click to download full resolution via product page](#)

Caption: Molecular Structure of **2-Methoxyquinolin-7-amine**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Methoxyquinolin-7-amine**, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of **2-Methoxyquinolin-7-amine** is expected to exhibit distinct signals for the methoxy protons, the amine protons, and the aromatic protons on the quinoline ring system. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methoxyquinolin-7-amine** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like those of the amine group.
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Temperature: 298 K (25 °C).
 - Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (d1): 1-2 seconds.
 - Spectral Width: A range of 0-12 ppm is typically sufficient for most organic molecules.

- Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Expected ^1H NMR Data and Interpretation

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Integration
-OCH ₃	3.8 - 4.0	Singlet (s)	N/A	3H
-NH ₂	5.0 - 6.0 (broad)	Singlet (s, broad)	N/A	2H
Aromatic-H	7.0 - 8.5	Doublet (d), Doublet of Doublets (dd)	Varies	5H

- Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected in the upfield region of the aromatic spectrum, characteristic of a methoxy group attached to an aromatic ring.
- Amine Protons (-NH₂): A broad singlet, integrating to two protons, is anticipated. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
- Aromatic Protons: The five protons on the quinoline ring will appear in the downfield region (δ 7.0-8.5 ppm). Their exact chemical shifts and splitting patterns will depend on their position relative to the electron-donating methoxy and amine groups and the nitrogen atom in the quinoline ring. These protons will likely exhibit doublet and doublet of doublets patterns due to coupling with adjacent protons.

^{13}C NMR (Carbon-13 NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **2-Methoxyquinolin-7-amine** will give rise to a distinct signal.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ^1H NMR can be used.
- Instrument Setup: The same spectrometer as used for ^1H NMR.
- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
 - Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
 - Spectral Width: A range of 0-200 ppm is standard for most organic compounds.
- Data Processing: Similar processing steps as for ^1H NMR are applied. The spectrum is typically referenced to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Expected ^{13}C NMR Data and Interpretation

Carbon Assignment	Expected Chemical Shift (δ , ppm)
-OCH ₃	55 - 60
Aromatic C-NH ₂	145 - 155
Aromatic C-O	160 - 165
Other Aromatic C	100 - 140

- Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum.
- Aromatic Carbons: The ten carbons of the quinoline ring will have distinct chemical shifts. The carbons directly attached to the nitrogen, oxygen, and amine groups (C2, C7, C8a, C4a) will be significantly deshielded and appear further downfield. The remaining aromatic carbons will resonate in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Methoxyquinolin-7-amine** will show characteristic absorption bands for the N-H bonds of the primary amine, the C-N and C-O bonds, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition Parameters:**
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Number of Scans: 16-32 scans are usually sufficient.
 - Resolution: 4 cm^{-1} is standard for routine analysis.
- **Data Processing:** A background spectrum (of the empty sample holder or ATR crystal) is first collected and then automatically subtracted from the sample spectrum.

Expected IR Data and Interpretation

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
N-H Stretch (asymmetric & symmetric)	3400 - 3250	Medium
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Aliphatic C-H Stretch (-OCH ₃)	2950 - 2850	Medium-Weak
C=C and C=N Stretch (aromatic)	1650 - 1450	Strong-Medium
N-H Bend	1650 - 1580	Medium
C-N Stretch (aromatic amine)	1335 - 1250	Strong
C-O Stretch (aryl ether)	1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)	Strong

- N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[2]
- C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the methoxy group will be just below 3000 cm⁻¹.
- Aromatic Ring Vibrations: Strong to medium intensity bands in the 1650-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the quinoline ring.
- N-H Bending: A medium intensity band in the 1650-1580 cm⁻¹ region is indicative of the N-H bending (scissoring) vibration of the primary amine.[2]
- C-N and C-O Stretching: A strong absorption for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹.[2] Strong bands for the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group) will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For a non-volatile solid like **2-Methoxyquinolin-7-amine**, LC-MS with electrospray ionization (ESI) is a common method.
- **Ionization:** Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. It typically produces the protonated molecule $[M+H]^+$.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** A full scan mass spectrum is acquired to determine the molecular ion, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

Expected Mass Spectrometry Data and Interpretation

- **Molecular Ion:** For **2-Methoxyquinolin-7-amine** ($C_{10}H_{10}N_2O$), the exact monoisotopic mass is 174.0793 g/mol. In ESI-MS, the most prominent peak is expected to be the protonated molecule $[M+H]^+$ at an m/z of approximately 175.0866.^[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
- **Fragmentation Pattern:** While ESI is a soft ionization technique, some fragmentation may occur in the source or can be induced in an MS/MS experiment. Plausible fragmentation pathways could involve the loss of a methyl radical ($\bullet CH_3$) from the methoxy group or the loss of ammonia (NH_3) from the amine group.

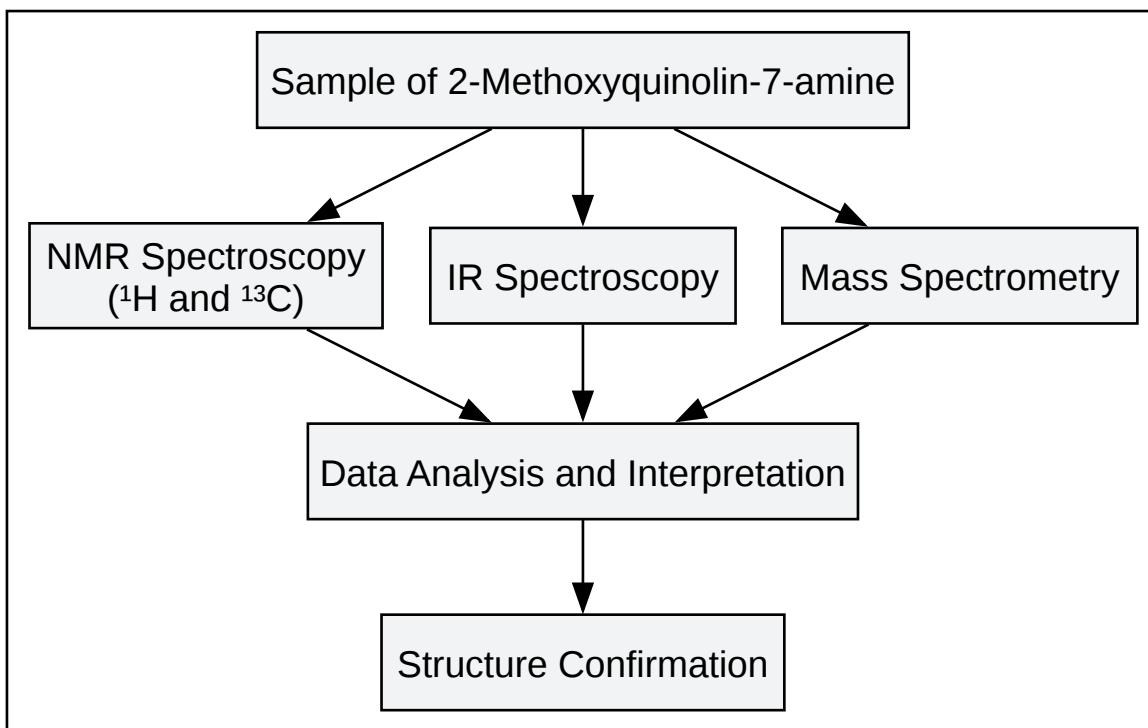


Figure 2: General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: General Workflow for the Spectroscopic Characterization of a Compound

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of **2-Methoxyquinolin-7-amine**. Each technique offers a unique piece of the structural puzzle, and together they create a self-validating system that confirms the molecular structure with a high degree of confidence. For researchers in drug discovery and development, a thorough understanding of these spectroscopic techniques and their application is essential for ensuring the identity, purity, and structural integrity of their compounds of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. media.malariaworld.org [media.malariaworld.org]
- 2. 2-Methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methoxyquinolin-7-amine | 1354222-16-4 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxyquinolin-7-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047120#spectroscopic-data-for-2-methoxyquinolin-7-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com